3-(Methylthio)propionaldehyde
Overview
Description
3-(Methylthio)propionaldehyde, also known as 3-(Methylsulfanyl)propanal, is an organic compound with the chemical formula CH₃SCH₂CH₂CHO. It is a colorless liquid that is a degradation product of methionine. This compound is notable for its presence as a flavor compound in potato-based snacks, such as potato chips, and can also be found in black tea and green tea-based products .
Mechanism of Action
Target of Action
3-(Methylthio)propionaldehyde, also known as Methional, is a versatile compound that participates in a variety of chemical reactions . Its primary targets are the molecules it interacts with during these reactions. These targets can vary widely depending on the specific reaction and the environment in which it occurs.
Mode of Action
Methional’s mode of action involves participating in a variety of chemical reactions, such as nucleophilic addition, condensation, and oxidation . These reactions allow Methional to form complex molecular structures, making it a versatile building block in the synthesis of complex organic molecules .
Biochemical Pathways
Methional is the major product of chemical methionine conversion via Strecker degradation . It has been used as a reactant in oxidative coupling, chemoselective oxidation, and intermolecular alkyne hydroacylation reactions . It can also be used as a biosynthetic precursor of ethylene .
Result of Action
The result of Methional’s action depends on the specific reactions it participates in. For example, in oxidative coupling and chemoselective oxidation reactions, Methional can help form complex molecular structures . In addition, Methional’s ability to undergo diverse transformations makes it a valuable tool in the synthesis of complex organic molecules .
Action Environment
The action of Methional can be influenced by various environmental factors. For instance, the theoretical environmental emissions of Methional suggest that the hydrosphere is the most likely target compartment . Furthermore, Methional’s reactivity can be affected by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Methional is the major product of chemical methionine conversion via Strecker degradation in food . It has been used as a reactant in oxidative coupling and chemoselective oxidation, intermolecular alkyne hydroacylation reactions, and oxidation of sulfides to sulfoxides . It can also be used as a biosynthetic precursor of ethylene .
Temporal Effects in Laboratory Settings
Methional is known to polymerize with age and is stable in a 50% alcohol solution . It should be stored in glass containers
Dosage Effects in Animal Models
It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .
Metabolic Pathways
Methional is involved in the metabolic pathway of methionine conversion via Strecker degradation
Subcellular Localization
Given its solubility properties, it may be localized in areas of the cell where these solvents are present
Preparation Methods
3-(Methylthio)propionaldehyde is synthesized commercially by the reaction of methanethiol and acrolein. The reaction is as follows :
CH3SH+CH2=CHCHO→CH3SCH2CH2CHO
This method is efficient and widely used in industrial production. Additionally, methional can be produced through the Strecker degradation reaction, where methionine interacts with α-dicarbonyl compounds .
Chemical Reactions Analysis
3-(Methylthio)propionaldehyde undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form methanethiol, which further oxidizes to dimethyl disulfide.
Reduction: This compound can be reduced to methionol, a compound detected in young white wines undergoing oxidation.
Substitution: This compound can participate in substitution reactions due to the presence of both aldehyde and thioether functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include methanethiol, dimethyl disulfide, and methionol .
Scientific Research Applications
3-(Methylthio)propionaldehyde has various scientific research applications, including:
Comparison with Similar Compounds
3-(Methylthio)propionaldehyde is unique due to its dual functional groups (aldehyde and thioether), which allow it to participate in various chemical reactions. Similar compounds include:
Methionol: A reduction product of methional, detected in young white wines.
Dimethyl disulfide: An oxidation product of methional, contributing to the flavor of potato-based snacks.
Methionine: The precursor of methional, involved in protein synthesis and metabolic pathways.
This compound stands out due to its significant role in flavor chemistry and its presence in various food products.
Properties
IUPAC Name |
3-methylsulfanylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUWOWRTHNNBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS, Array | |
Record name | 4-THIAPENTANAL | |
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Record name | 4-THIAPENTANAL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027528 | |
Record name | 3-(Methylthio)propanal | |
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Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-thiapentanal appears as a colorless to amber liquid with an extremely foul and persistent odor. Slightly soluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. Moderately toxic. Used as a food additive., Liquid, Colorless liquid with a pungent odor; [ICSC] Colorless to amber liquid with an extremely bad and persistent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to pale yellow liquid; powerful and diffusive onion and meat-like odour; in dilution, more pleasant, less onion-like, remniscient of boullion | |
Record name | 4-THIAPENTANAL | |
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Record name | Propanal, 3-(methylthio)- | |
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Record name | 3-(Methylthio)propionaldehyde | |
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Record name | 3-(Methylthio)propionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
BP: 62 °C at 11 mm Hg, 165 °C | |
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Flash Point |
142 °F (NFPA, 2010), 142 °F (61 °C) (closed cup), 58-63 °C | |
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Solubility |
In water, 16.3% vol at 25 °C, pH 7, Solubility in water, g/100ml at 37.8 °C: 17.5, insoluble in water; soluble in alcohol, propylene glycol and oil, 1 ml in 1 ml 95% alcohol (in ethanol) | |
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Record name | 3-(Methylthio)propionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
Relative density (water = 1): 1.03, 1.037-1.052 | |
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Record name | 3-(Methylthio)propionaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/108/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 3.60 | |
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Vapor Pressure |
0.75 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 100 | |
Record name | 3-(Methylthio)propionaldehyde | |
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Impurities |
3-(Methylthio) propionaldehyde is a colorless to light yellow organic liquid with a purity of > 97 % (w/w). Impurities are water (= 2.5 %), acetaldehyde (0.1 to 0.8 %), methanol (0.1 - 0.3 %), methanethiol (= 0.6 %), acrylaldehyde (= 0.3 %) (Qualities used and tested in the past may have had higher amounts of impurities in particular acrylaldehyde and acetaldehyde). | |
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Color/Form |
Colorless to pale yellow liquid, Colorless to amber liquid | |
CAS No. |
3268-49-3 | |
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Record name | 3-METHYLTHIOPROPIONALDEHYDE | |
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Melting Point |
-75 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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